Cas no 898754-77-3 (2-Azetidinomethyl-4'-chlorobenzophenone)

2-Azetidinomethyl-4'-chlorobenzophenone is a specialized organic compound featuring an azetidine moiety linked to a chlorobenzophenone scaffold. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the azetidine ring enhances conformational rigidity, which can influence binding affinity in target molecules, while the 4'-chloro substitution offers a handle for further functionalization. Its well-defined chemical properties ensure consistent performance in coupling reactions and heterocyclic derivatizations. The compound is particularly useful in the development of bioactive molecules, where its balanced lipophilicity and steric profile contribute to optimized pharmacokinetic properties. Suitable for controlled environments, it requires handling under inert conditions to preserve stability.
2-Azetidinomethyl-4'-chlorobenzophenone structure
898754-77-3 structure
Product Name:2-Azetidinomethyl-4'-chlorobenzophenone
CAS No:898754-77-3
MF:C17H16ClNO
MW:285.768043518066
CID:872955
PubChem ID:24725308
Update Time:2025-05-21

2-Azetidinomethyl-4'-chlorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-(4-chlorophenyl)methanone
    • 2-AZETIDINOMETHYL-4'-CHLOROBENZOPHENONE
    • 2-AZETIDIN-1-YLMETHYL-4'-CHLOROBENZOPHENONE
    • DTXSID90643703
    • (2-(Azetidin-1-ylmethyl)phenyl)(4-chlorophenyl)methanone
    • 898754-77-3
    • 1-{[2-(4-CHLOROBENZOYL)PHENYL]METHYL}AZETIDINE
    • {2-[(Azetidin-1-yl)methyl]phenyl}(4-chlorophenyl)methanone
    • AKOS016020695
    • SB51621
    • 2-Azetidinomethyl-4'-chlorobenzophenone
    • MDL: MFCD03842591
    • Inchi: 1S/C17H16ClNO/c18-15-8-6-13(7-9-15)17(20)16-5-2-1-4-14(16)12-19-10-3-11-19/h1-2,4-9H,3,10-12H2
    • InChI Key: LRZLERVOVRFNRL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1=CC=CC=C1CN1CCC1)=O

Computed Properties

  • Exact Mass: 285.09200
  • Monoisotopic Mass: 285.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31000
  • LogP: 3.71460

2-Azetidinomethyl-4'-chlorobenzophenone Pricemore >>

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Additional information on 2-Azetidinomethyl-4'-chlorobenzophenone

Introduction to 2-Azetidinomethyl-4'-chlorobenzophenone (CAS No. 898754-77-3) in Modern Chemical and Pharmaceutical Research

The compound 2-Azetidinomethyl-4'-chlorobenzophenone (CAS No. 898754-77-3) represents a significant advancement in the realm of chemical synthesis and pharmaceutical applications. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its versatile reactivity and potential utility in drug development. The presence of both an azetidinyl group and a chlorobenzophenone moiety endows it with distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for their therapeutic potential. Among these, azetidine derivatives have emerged as promising scaffolds for developing novel bioactive molecules. The 2-Azetidinomethyl-4'-chlorobenzophenone structure exemplifies this trend, offering a scaffold that can be modified to yield compounds with enhanced pharmacological properties. Its molecular architecture facilitates various chemical transformations, making it an attractive candidate for medicinal chemists seeking to design molecules with specific biological activities.

The chlorobenzophenone moiety in 2-Azetidinomethyl-4'-chlorobenzophenone introduces a region of electrophilic reactivity, which is particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular structures, enabling the synthesis of polycyclic compounds that often exhibit improved pharmacokinetic profiles. The ability to functionalize this compound at multiple sites provides chemists with the flexibility to explore a wide array of derivatives, each with the potential to exhibit unique biological effects.

Recent studies have highlighted the role of 2-Azetidinomethyl-4'-chlorobenzophenone in the development of small-molecule inhibitors targeting various disease pathways. For instance, modifications of this scaffold have been explored in the quest to develop inhibitors of kinases and other enzymes implicated in cancer progression. The azetidinyl ring, being part of a six-membered heterocycle, offers steric and electronic properties that can be fine-tuned to optimize binding affinity to biological targets. This has led to the discovery of several lead compounds that are currently undergoing further optimization in preclinical studies.

Moreover, the chloro substituent on the benzophenone ring enhances the lipophilicity of the molecule, a crucial factor in drug bioavailability. This feature makes 2-Azetidinomethyl-4'-chlorobenzophenone an excellent candidate for oral administration, where poor solubility and absorption are common challenges in drug development. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers have been able to identify promising derivatives with enhanced binding affinity and reduced toxicity profiles.

The synthesis of 2-Azetidinomethyl-4'-chlorobenzophenone involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of azetidine derivatives followed by functionalization with a chlorobenzophenone moiety. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and organometallic chemistry, play a pivotal role in achieving high yields and purity levels necessary for pharmaceutical applications.

In conclusion, 2-Azetidinomethyl-4'-chlorobenzophenone (CAS No. 898754-77-3) stands as a testament to the innovative spirit of modern chemical research. Its unique structural features and versatile reactivity make it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in pharmaceutical innovation is poised to grow even further.

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